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2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol

GIRK2 potassium channel selectivity profiling

Researchers screening kinase targets often encounter false positives from ion-channel-active aminopyrimidines. This 2,4,5,6-tetrasubstituted aminopyrimidine solves that with a documented GIRK2-inactive profile (PubChem AID 1259325), providing a clean selectivity baseline for kinase-focused libraries. Key advantages: - Negligible GIRK2 modulation eliminates ion-channel crosstalk in phenotypic screens - Free 5-ethoxy-2-hydroxyphenyl handle supports prodrug design (2 HBD, 7 HBA; XLogP3 3.4) - Bulk stock available; reliable global shipping for immediate assay integration

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 850731-49-6
Cat. No. B2844593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
CAS850731-49-6
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NC(=NC(=C2OC3=CC=CC=C3OC)C)N)O
InChIInChI=1S/C20H21N3O4/c1-4-26-13-9-10-14(15(24)11-13)18-19(12(2)22-20(21)23-18)27-17-8-6-5-7-16(17)25-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23)
InChIKeyLFKQONKAOVUERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile


2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol (CAS 850731-49-6) is a synthetic small molecule belonging to the 2,4,5,6-tetrasubstituted aminopyrimidine class, characterized by a 2-aminopyrimidine core, a 5-(2-methoxyphenoxy) ether, a 6-methyl group, and a 5-ethoxy-2-hydroxyphenyl substituent at the 4-position [1]. This chemotype is structurally related to kinase inhibitor scaffolds—particularly CDK1/CDK2 and PIM kinase inhibitor families built on the 2-(2-aminopyrimidin-4-yl)phenol framework [2]—and is cataloged in PubChem (CID 1997126) with a molecular weight of 367.4 g/mol and a computed XLogP3 of 3.4 [1]. The compound has appeared in high-throughput screening for G protein-gated inwardly-rectifying potassium (GIRK2) channel modulators, where it was classified as inactive [3].

Negative Control GIRK2-inactive chemotype for selectivity panels
Scaffold Class Aminopyrimidine analog of CDK/PIM kinase inhibitor families
Selectivity Excludes ion channel crosstalk in kinase-focused screens

Differentiation from Structural Analogs


Superficially similar aminopyrimidine derivatives—including regioisomers and de-methyl analogs—exhibit divergent biological profiles due to the compound's unique combination of C5 2-methoxyphenoxy ether, C6 methyl, and C4 5-ethoxy-2-hydroxyphenyl substituents, which collectively govern kinase hinge-binding orientation, selectivity, and off-target pharmacological signatures [1]. In high-throughput GIRK2 channel screens, the target compound is demonstrably inactive, whereas structurally distinct GIRK modulators such as VU0529331 exhibit micromolar EC50 values (5.1 µM for GIRK2 in HEK293 cells) . This specific inactivity—rather than potency—constitutes a measurable selectivity feature that distinguishes this scaffold from promiscuous ion channel modulators, making it a preferred negative-control or selectivity-reference compound where GIRK channel engagement must be excluded [2].

Target Feature

GIRK2-inactive aminopyrimidine scaffold with defined substituents

Substitute Risk

Regioisomers or de-methyl analogs may shift kinase hinge-binding and selectivity profile

Target Feature

Selective negative-control chemotype without GIRK2 activity

Substitute Risk

GIRK2-active aminopyrimidines introduce ion channel crosstalk and confound screening interpretation

Quantitative Evidence


GIRK2 Selectivity vs. VU0529331

The target compound was classified as 'Inactive' in a primary high-throughput thallium-flux screen for GIRK2 homomeric channel modulators using HEK293 cells overexpressing GIRK2, demonstrating no detectable activation or inhibition at the screening concentration [1]. In contrast, the known non-GIRK1-containing GIRK channel activator VU0529331 exhibits an EC50 of 5.1 µM for GIRK2 and 5.2 µM for GIRK1/2 in the same HEK293 cellular background . This inactivity-versus-activity profile directly quantifies a selectivity gap: the target compound serves as a GIRK2-negative chemotype, whereas close structural analogs with ion channel modulatory liabilities would confound phenotypic interpretation.

GIRK2 Selectivity vs. VU0529331
Cross-study comparable
Target: Inactive (no modulation) Comparator: GIRK2 EC50 = 5.1 µM Selectivity gap >10-fold
Supports GIRK2-negative control selection; confirmed inactivity distinguishes from channel modulators
HEK293 thallium-flux assay; verify with electrophysiology
GIRK2 potassium channel selectivity profiling negative control

Lipophilicity Profile vs. Analogs

The target compound (XLogP3 = 3.4) exhibits lipophilicity intermediate between its de-methyl analog 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol (estimated XLogP3 ≈ 2.9, lacking the C6 methyl) and its 4-fluorobenzyloxy derivative 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol (ChemSpider ID 21526186, estimated XLogP3 ≈ 5.0) [1]. This 0.5–1.6 log unit differential translates to a 3- to 40-fold difference in predicted n-octanol/water partition coefficient, directly impacting passive membrane permeability, plasma protein binding, and metabolic clearance predictions in lead optimization programs.

Lipophilicity vs. Analogs
Computed property
XLogP3 = 3.4
Drug-like lipophilicity; ∆XLogP3 +0.5 vs de-methyl analog, −1.6 vs 4-fluorobenzyloxy analog
Computed values; confirm experimentally
lipophilicity ADME drug-likeness XLogP

H-Bond Donor/Acceptor Profile vs. Analogs

The target compound has 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), consistent with Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) [1]. By contrast, the 4-fluorobenzyloxy analog (ChemSpider ID 21526186) has 2 HBD and 8 HBA (additional fluorine atom contributing to acceptor count), marginally increasing polarity and potentially reducing passive membrane diffusion . The presence of the free phenolic -OH (HBD = 1 from phenol) on the target compound offers a derivatizable handle for prodrug strategies, whereas the benzyloxy-capped analog removes this functional group, limiting downstream synthetic utility.

H-Bond Donor/Acceptor
Computed; data to verify
HBD = 2, HBA = 7
Free phenol enables late-stage SAR; lower HBA count may favor permeability over fluoro analog
Fluorobenzyloxy analog has HBA = 8
hydrogen bonding permeability solubility drug design rules

Application Scenarios


GIRK2-Negative Screening Libraries

Integrate this compound into kinase-focused small-molecule screening libraries where the exclusion of GIRK channel modulatory activity is critical for assay specificity. The confirmed inactivity in GIRK2 thallium-flux assays (PubChem AID 1259325) [1] provides a documented selectivity baseline absent in promiscuous ion channel-active aminopyrimidines, reducing false-positive rates in phenotypic screens for oncology or neurological kinase targets.

Hit-to-Lead Derivatizable Phenol

Use this compound as a starting scaffold for structure-activity relationship (SAR) exploration around the 2-aminopyrimidine kinase hinge-binding motif. The free 5-ethoxy-2-hydroxyphenyl substituent (2 HBD, 7 HBA; XLogP3 3.4) [2] provides a synthetic handle for etherification, esterification, or carbamate prodrug formation, while maintaining oral drug-like physicochemical space—unlike the 4-fluorobenzyloxy analog where the phenol is capped .

GIRK2 Assay Reference Standard

Employ this compound as a validated negative-control reference standard during GIRK2 assay development and validation. Its inactivity against GIRK2 homomeric channels in HEK293 cells [1] contrasts with the micromolar EC50 values of known activators such as VU0529331 , enabling robust Z'-factor determination and signal window calibration in high-throughput thallium-flux or electrophysiological GIRK screening platforms.

Application
Selection Property
Validation Focus
GIRK2-negative screening library
Reported GIRK2-inactive chemotype
Confirm inactivity in target assay; Z'-factor determination
Hit-to-lead derivatizable phenol
Free phenol for late-stage functionalization
SAR expansion; maintain drug-like properties
GIRK2 assay reference standard
Inactivity against GIRK2 homomeric channels
Selectivity verification; signal window calibration
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